[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Description
[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate is a multifunctional ester derivative combining a phenylcarbamoyl group, a benzyl ester linkage, and a substituted phenoxyacetate moiety. Its structure features:
- A 2-(4-formyl-2-methoxyphenoxy)acetate backbone, where the formyl group (-CHO) and methoxy (-OCH₃) substituents on the aromatic ring may influence electronic and steric properties.
This compound is cataloged as a building block in synthetic chemistry (CAS MDLMFCD21851772) with applications in drug discovery and materials science . Its molecular weight is reported as 174.24 g/mol (C₁₂H₁₄O), though this may represent a fragment or simplified entry, as the full structure likely requires a more complex formula .
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-29-22-13-18(14-26)9-12-21(22)30-16-23(27)31-15-17-7-10-19(11-8-17)24(28)25-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGUPQUXZHLIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate, also known as 4-formyl-2-methoxyphenyl phenylcarbamate, is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves the esterification of various phenolic compounds. The method typically includes:
- Formation of the carbamate : The reaction of phenyl isocyanate with 4-formyl-2-methoxyphenol.
- Esterification : The resulting carbamate is then reacted with acetic acid derivatives to yield the final ester product.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, particularly against various microbial strains and cancer cells. The following sections summarize key findings from recent studies.
Antimicrobial Activity
A significant study evaluated the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 μM, indicating potent activity against mycobacterial infections without cross-resistance to established drugs .
Table 1: Antimicrobial Activity Against Mycobacteria
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| [4-(Phenylcarbamoyl)phenyl]methyl acetate | 0.125 | M. tuberculosis |
| Salicylanilide derivatives | 0.25-8 | Multidrug-resistant strains |
| 4-Bromo-2-[4-(trifluoromethyl)phenyl] | 0.25-2 | M. avium, M. kansasii |
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated in various cell lines. Notably, it demonstrated significant cytostatic activity with IC50 values lower than 10 μM in several assays, suggesting its potential as a chemotherapeutic agent .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| Drug-susceptible M. tuberculosis | <10 | >100 |
| Methicillin-resistant Staphylococcus aureus | 0.49 | >100 |
Case Studies
- Mycobacterial Infections : A study highlighted the effectiveness of related phenolic compounds in inhibiting drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential use in treating resistant infections .
- Cancer Cell Lines : In vitro studies indicated that certain derivatives exhibited promising activity against various cancer cell lines, including leukemia and breast cancer cells, with some showing GI50 values as low as 10 nM .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous molecules:
Research Findings and Functional Insights
Synthetic Accessibility: The phenylcarbamoyl group is typically introduced via carbamoylation of phenolic intermediates, as seen in salicylanilide benzoate syntheses . Esterification of the phenoxyacetate moiety often employs standard coupling agents (e.g., DCC, DMAP) .
Biological Activity: Antimycobacterial Potential: Phenylcarbamoyl-containing benzoates (e.g., 4-(trifluoromethyl)benzoates) exhibit significant activity against Mycobacterium tuberculosis (MIC = 1–8 µM) . However, the target compound’s lack of trifluoromethyl groups may reduce potency.
Physicochemical Properties :
- The formyl group enhances electrophilicity, enabling Schiff base formation or further functionalization .
- Methoxy groups improve solubility in polar solvents but may reduce membrane permeability .
Structure-Activity Relationship (SAR) Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
